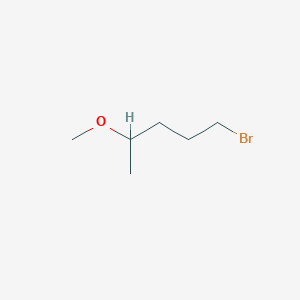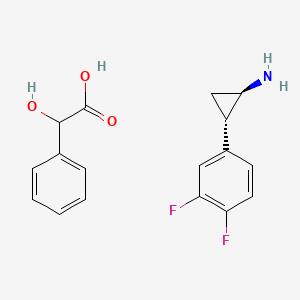
1,2,4,9-Tetramethoxy-7-methylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,9-Tetramethoxy-7-methylanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H20O4. This compound is characterized by the presence of four methoxy groups and a methyl group attached to the anthracene core.
準備方法
The synthesis of 1,2,4,9-Tetramethoxy-7-methylanthracene typically involves the methoxylation of anthracene derivatives. One common method includes the reaction of anthracene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired tetramethoxy derivative .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
1,2,4,9-Tetramethoxy-7-methylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the available positions on the anthracene ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds .
科学的研究の応用
1,2,4,9-Tetramethoxy-7-methylanthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure
作用機序
The mechanism of action of 1,2,4,9-Tetramethoxy-7-methylanthracene and its derivatives involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. The compound’s antimicrobial effects could result from disrupting bacterial cell membranes or interfering with essential metabolic processes .
類似化合物との比較
1,2,4,9-Tetramethoxy-7-methylanthracene can be compared with other similar compounds, such as:
1,2,4,9-Tetramethoxy-8-methylanthracene: This compound differs by the position of the methyl group, which can influence its chemical reactivity and biological activity.
1,2,4,9-Tetramethoxyanthracene: Lacks the methyl group, which may affect its solubility and interaction with other molecules.
1,2,4,5-Tetramethoxyanthracene: The position of the methoxy groups varies, leading to differences in electronic properties and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
834867-34-4 |
|---|---|
分子式 |
C19H20O4 |
分子量 |
312.4 g/mol |
IUPAC名 |
1,2,4,9-tetramethoxy-7-methylanthracene |
InChI |
InChI=1S/C19H20O4/c1-11-6-7-12-9-14-15(20-2)10-16(21-3)19(23-5)17(14)18(22-4)13(12)8-11/h6-10H,1-5H3 |
InChIキー |
OYBUCRZOYACYQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=C(C=C2C=C1)C(=CC(=C3OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Benzyl-4-(4-(trifluoromethoxy)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13150177.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)
![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13150186.png)


![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)


![1-[2-(Ethylsulfanyl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13150212.png)



